molecular formula C11H22ClN3 B12236458 [(1-isobutyl-1H-pyrazol-5-yl)methyl]propylamine

[(1-isobutyl-1H-pyrazol-5-yl)methyl]propylamine

Cat. No.: B12236458
M. Wt: 231.76 g/mol
InChI Key: ROAHYUMVMALJFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-isobutyl-1H-pyrazol-5-yl)methyl]propylamine typically involves the reaction between hydrazine derivatives and acetylenic ketones, forming pyrazoles . The reaction conditions often include the use of ethanol as a solvent and heat to facilitate the reaction . The specific synthetic route for this compound may involve multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(1-isobutyl-1H-pyrazol-5-yl)methyl]propylamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives.

Mechanism of Action

The mechanism of action of [(1-isobutyl-1H-pyrazol-5-yl)methyl]propylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-isobutyl-1H-pyrazol-5-yl)methyl]propylamine is unique due to its specific structural features, which confer distinct reactivity and biological activities compared to other pyrazole derivatives. Its isobutyl and propylamine substituents may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H22ClN3

Molecular Weight

231.76 g/mol

IUPAC Name

N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C11H21N3.ClH/c1-4-6-12-8-11-5-7-13-14(11)9-10(2)3;/h5,7,10,12H,4,6,8-9H2,1-3H3;1H

InChI Key

ROAHYUMVMALJFG-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=NN1CC(C)C.Cl

Origin of Product

United States

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